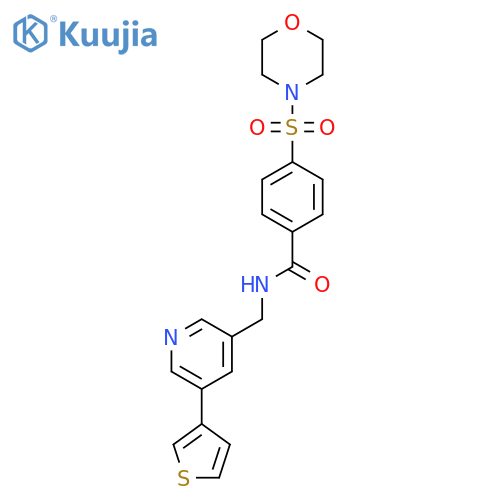Cas no 1706295-94-4 (4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide)

1706295-94-4 structure
商品名:4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 化学的及び物理的性質
名前と識別子
-
- AKOS025101317
- F6471-6111
- 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
- 1706295-94-4
- 4-morpholin-4-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
- 4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
-
- インチ: 1S/C21H21N3O4S2/c25-21(23-13-16-11-19(14-22-12-16)18-5-10-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-8-28-9-7-24/h1-5,10-12,14-15H,6-9,13H2,(H,23,25)
- InChIKey: BEUKOJAPVOZNIG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NCC2C=NC=C(C3=CSC=C3)C=2)=O)=CC=1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 443.09734851g/mol
- どういたいしつりょう: 443.09734851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 125Ų
4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6471-6111-2mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-25mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-2μmol |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-10mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-30mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-75mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-5μmol |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-5mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-4mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6471-6111-40mg |
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide |
1706295-94-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
1706295-94-4 (4-(morpholinosulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 68551-17-7(Isoalkanes, C10-13)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
